5-Me-dC(Ac) amidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

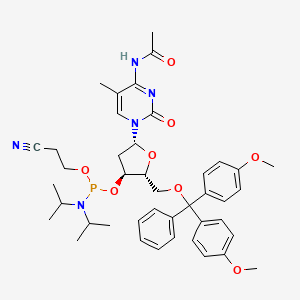

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUQEQDYBKCNTE-CMFYRTQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 5-Me-dC(Ac) Amidite in Epigenetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of epigenetics, which explores heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, has become a cornerstone of modern biology and medicine. Among the most studied epigenetic modifications is the methylation of cytosine at the C5 position to form 5-methylcytosine (5mC). This modification plays a critical role in regulating gene expression, chromatin architecture, and cellular differentiation. To investigate the precise mechanisms and functional consequences of DNA methylation, researchers require tools to synthesize oligonucleotides containing 5mC at specific, defined locations. The 5-Methyl-2'-deoxyCytidine(N4-Acetyl) Phosphoramidite, or 5-Me-dC(Ac) amidite , is the essential chemical building block that makes this possible.

This technical guide provides an in-depth overview of the role and application of this compound in epigenetic research, covering its chemical properties, synthesis protocols, and use in key experimental assays.

The Significance of 5-Methylcytosine (5mC)

5-methylcytosine is often referred to as the "fifth base" of DNA.[1] In mammals, it primarily occurs in the context of CpG dinucleotides. The methylation pattern is established and maintained by a family of enzymes called DNA methyltransferases (DNMTs).[1] Generally, methylation of CpG islands in promoter regions is associated with stable, long-term transcriptional silencing.[1] This occurs by either blocking the binding of transcription factors or by recruiting methyl-CpG-binding proteins (MBPs) that initiate the formation of repressive chromatin structures. The ability to study these interactions at a molecular level is fundamental to understanding development, aging, and diseases like cancer.

This compound: The Synthetic Building Block

To create synthetic DNA probes, primers, and substrates containing 5mC, chemists use the phosphoramidite method of solid-phase oligonucleotide synthesis. The this compound is a specially modified deoxycytidine monomer designed for this process. It consists of four key components:

-

5-Methylcytosine Base : The core nucleobase with the crucial methyl group at the 5th position.

-

DMT Group (Dimethoxytrityl) : A bulky protecting group on the 5'-hydroxyl position, which is removed at the start of each coupling cycle to allow chain elongation.

-

Phosphoramidite Group : A reactive phosphorus group at the 3'-position that, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.

-

N4-Acetyl (Ac) Group : A protecting group on the exocyclic amine of the cytosine base. The choice of the acetyl group is critical; it is stable during the synthesis cycle but can be removed under milder basic conditions than the traditional benzoyl (Bz) group. This is particularly advantageous when synthesizing oligonucleotides that contain other sensitive modified bases.[1]

The following diagram illustrates the DNA methylation and demethylation pathway, highlighting the central role of 5mC.

Quantitative Data and Performance

The incorporation of 5-Me-dC can influence the physical and chemical properties of oligonucleotides. High coupling efficiency during synthesis is paramount for obtaining a high yield of the full-length product.

Table 1: Parameters for Achieving High Coupling Efficiency with this compound

| Parameter | Standard Amidites | This compound (Recommended) | Rationale |

| Coupling Time | 30-90 seconds | 3-5 minutes | Modified nucleosides can exhibit slightly different reaction kinetics or steric hindrance, requiring longer reaction times to ensure the coupling reaction goes to completion.[2][3][4] |

| Equivalents Used | ~5-fold molar excess | ~5 to 10-fold molar excess | A higher concentration can help drive the reaction to completion, maximizing the stepwise yield, which is critical for longer oligos.[3] |

| Activator | 1H-Tetrazole, ETT, DCI | ETT (Ethylthiotetrazole), DCI (Dicyanoimidazole) | Modern, more acidic activators like ETT or DCI are highly effective and can improve coupling kinetics for both standard and modified bases.[3][5] |

| Target Efficiency | >99% | >99% | A stepwise coupling efficiency below 99% leads to a significant decrease in the yield of the final full-length oligonucleotide.[5][] |

Table 2: Impact of 5-Methylcytosine on DNA Duplex and Triplex Stability

The methyl group of 5mC is hydrophobic and can favorably interact with adjacent bases, often leading to increased thermal stability of the DNA structure.

| Structure Type | Modification | Observed Change in Melting Temp. (Tm) | Reference |

| DNA Duplex | Substitution of C with 5mC | Increase of 2.0 to 4.6 °C | [7] |

| DNA Duplex | Multiple 5mC substitutions | Progressive increase in Tm with each added 5mC | [8] |

| DNA Triplex | All C's in third strand replaced with 5mC | Increase of ~10 °C | [9][10] |

Experimental Protocols

The use of this compound involves two main stages: the synthesis of the methylated oligonucleotide and its subsequent use in a biological assay.

Protocol 1: Solid-Phase Synthesis of a 5-Methylated Oligonucleotide

This protocol outlines the key steps for incorporating a this compound into a growing DNA chain on an automated synthesizer. The process is cyclical, with one cycle for each nucleotide added.

Methodology:

-

Preparation : Dissolve the 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Install the vial on a designated port on the DNA synthesizer.

-

Step 1: Detritylation : The synthesizer delivers a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane to the synthesis column.[3][11] This removes the 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group.

-

Step 2: Coupling : The this compound solution is mixed with an activator (e.g., 0.25 M DCI) and delivered to the column. The activated amidite reacts with the free 5'-hydroxyl group. Set the coupling time to 3-5 minutes to ensure high efficiency.[2]

-

Step 3: Capping : To prevent unreacted chains (failure sequences) from elongating further, a capping step is performed. A mixture of acetic anhydride and N-methylimidazole is delivered to acetylate any free 5'-hydroxyl groups.[12]

-

Step 4: Oxidation : The newly formed phosphite triester linkage is unstable. A solution of iodine in water/pyridine/THF is delivered to the column to oxidize the phosphite triester to a more stable phosphate triester.[11]

-

Iteration : The cycle is repeated for each subsequent nucleotide in the desired sequence.

-

Final Cleavage and Deprotection :

-

Once synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Due to the N4-acetyl group on the 5-Me-dC, milder deprotection is possible. An excellent option is AMA , a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[1][13]

-

Incubate the solid support with AMA for 10 minutes at 65°C .[13][14] This single step achieves cleavage from the support and removal of all base and phosphate protecting groups.

-

Alternatively, for highly sensitive oligos, deprotection can be done with 0.4 M NaOH in methanol/water (4:1 v/v) for 17 hours at room temperature.[15]

-

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) with a Methylated Probe

EMSA is used to study protein-DNA interactions. A synthetic oligonucleotide probe containing 5mC can be used to determine if a protein of interest binds specifically to methylated DNA.

Methodology:

-

Probe Preparation :

-

Synthesize two complementary single-stranded DNA oligonucleotides. One strand should contain the 5-Me-dC at the desired position(s). The other strand should be labeled (e.g., with biotin at the 3' or 5' end).

-

Anneal the strands to form a double-stranded probe by mixing them in equimolar amounts in an annealing buffer (e.g., 10 mM Tris, 1 mM EDTA, 50 mM NaCl), heating to 95°C for 5 minutes, and allowing them to cool slowly to room temperature.[16][17]

-

-

Binding Reaction :

-

In a microcentrifuge tube, combine the following on ice: binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), your protein of interest (e.g., nuclear extract or a purified transcription factor), and finally, the labeled, methylated probe.

-

For competition experiments, add a 50-fold molar excess of an unlabeled competitor oligonucleotide (either methylated or unmethylated) to the reaction before adding the labeled probe. This helps to demonstrate the specificity of the binding.

-

Incubate the reaction at room temperature for 20-30 minutes.

-

-

Electrophoresis :

-

Load the samples onto a native (non-denaturing) polyacrylamide gel.[18]

-

Run the gel in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

-

-

Detection :

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

If using a biotinylated probe, detect the bands using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.

-

Visualize the resulting bands on X-ray film or with a digital imager. A band that migrates slower than the free probe (a "shifted" band) indicates the formation of a protein-DNA complex.[19]

-

Conclusion

The 5-Me-dC(Ac) phosphoramidite is an indispensable reagent for modern epigenetic research. It provides a reliable and efficient means to synthesize custom DNA molecules with precise methylation patterns. The use of the acetyl protecting group offers compatibility with a wide range of other sensitive modifications, expanding the complexity of the molecular tools that can be created. These synthetic oligonucleotides are central to elucidating the mechanisms of gene regulation, identifying and characterizing DNA-binding proteins, and developing novel therapeutic strategies that target the epigenome.

References

- 1. glenresearch.com [glenresearch.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 5. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

- 12. atdbio.com [atdbio.com]

- 13. glenresearch.com [glenresearch.com]

- 14. scribd.com [scribd.com]

- 15. glenresearch.com [glenresearch.com]

- 16. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 17. med.upenn.edu [med.upenn.edu]

- 18. licorbio.com [licorbio.com]

- 19. scispace.com [scispace.com]

An In-depth Technical Guide to 5-Me-dC(Ac) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2'-deoxycytidine(N-acetyl) phosphoramidite, commonly referred to as 5-Me-dC(Ac) phosphoramidite. This critical reagent is a cornerstone in the chemical synthesis of modified oligonucleotides, offering unique properties that are highly valued in therapeutic and diagnostic research. This document will delve into its chemical structure, physicochemical properties, and the nuanced methodologies for its application, particularly focusing on its role in enhancing the stability of nucleic acid duplexes and its compatibility with modern deprotection techniques.

Core Concepts and Properties

5-Me-dC(Ac) phosphoramidite is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The presence of a methyl group at the 5th position of the cytosine base and an acetyl protecting group on the exocyclic amine are its defining features. These modifications impart desirable characteristics to the resulting synthetic DNA.

Chemical Structure

The fundamental structure of 5-Me-dC(Ac) phosphoramidite consists of a 2'-deoxyribose sugar, a 5-methylcytosine base with an N-acetyl protecting group, a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, and a phosphoramidite moiety at the 3'-hydroxyl position.

Physicochemical Properties

The properties of 5-Me-dC(Ac) phosphoramidite are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H52N5O8P | [1][] |

| Molecular Weight | 785.86 g/mol | [1][] |

| Appearance | White to Off-white Powder | [1] |

| Purity (HPLC) | ≥98% | [] |

| Solubility | Soluble in Acetonitrile, DMSO | [] |

| Storage Conditions | -20°C, protect from light and moisture | [1] |

Key Advantages and Applications

The primary application of 5-Me-dC(Ac) phosphoramidite is in the synthesis of oligonucleotides for research, diagnostic, and therapeutic purposes.[] Its incorporation offers two main advantages:

-

Enhanced Duplex Stability: The 5-methyl group on the cytosine base is known to increase the melting temperature (Tm) of DNA duplexes. This is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, thereby improving stacking interactions.[3] This enhanced binding affinity is particularly beneficial in applications such as antisense oligonucleotides, siRNAs, and diagnostic probes.

-

Compatibility with Mild Deprotection: The N-acetyl (Ac) protecting group is significantly more labile than the traditional benzoyl (Bz) group. This allows for the use of milder deprotection conditions, most notably with AMA (a mixture of ammonium hydroxide and aqueous methylamine).[4][5][6] The rapid removal of the acetyl group prevents a common side reaction known as transamination, where methylamine can react with the protected cytosine to form N4-methyl-dC, a significant impurity when using Bz-protected dC.[4]

Experimental Protocols

Representative Synthesis of 5-Me-dC(Ac) Phosphoramidite

Step 1: 5'-O-DMT Protection of 5-Methyl-2'-deoxycytidine

-

5-Methyl-2'-deoxycytidine is co-evaporated with anhydrous pyridine to remove residual water.

-

The dried nucleoside is dissolved in anhydrous pyridine.

-

4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at room temperature.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction is quenched with methanol, and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel chromatography to yield 5'-O-DMT-5-methyl-2'-deoxycytidine.

Step 2: N-Acetylation of 5'-O-DMT-5-methyl-2'-deoxycytidine

-

The 5'-O-DMT protected nucleoside is dried by co-evaporation with anhydrous pyridine.

-

It is then dissolved in anhydrous pyridine, and acetic anhydride is added dropwise at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of cold water.

-

The product is extracted with dichloromethane, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, filtered, and concentrated to give 5'-O-DMT-N-acetyl-5-methyl-2'-deoxycytidine.

Step 3: 3'-O-Phosphitylation

-

The fully protected nucleoside from Step 2 is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

N,N-Diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

The reaction is stirred at room temperature until completion (monitored by TLC or 31P NMR).

-

The reaction mixture is diluted with dichloromethane and washed with a cold, saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (often pre-treated with triethylamine) to yield the final 5-Me-dC(Ac) phosphoramidite.

Automated Solid-Phase Oligonucleotide Synthesis

The use of 5-Me-dC(Ac) phosphoramidite in an automated DNA synthesizer follows a standard cycle.

Protocol Steps:

-

Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

-

Coupling: The 5-Me-dC(Ac) phosphoramidite is activated with a suitable activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing solution, typically iodine in a mixture of water, pyridine, and tetrahydrofuran.

These four steps are repeated for each nucleotide to be added to the sequence.

Deprotection and Cleavage

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of 5-Me-dC(Ac) phosphoramidite is particularly advantageous in this final stage.

AMA Deprotection

The use of AMA (Ammonium Hydroxide/40% aqueous MethylAmine 1:1) allows for rapid and efficient deprotection.[4]

Mechanism of Protection:

Protocol:

-

The solid support containing the synthesized oligonucleotide is treated with AMA at room temperature or elevated temperatures (e.g., 65°C) for a short period (typically 10-15 minutes).

-

This single step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the N-acetyl group on 5-Me-dC).

-

The resulting solution containing the deprotected oligonucleotide is then collected, and the solvent is evaporated.

-

The crude oligonucleotide can be further purified by methods such as HPLC or gel electrophoresis.

Conclusion

5-Me-dC(Ac) phosphoramidite is a vital component in the modern synthesis of modified oligonucleotides. Its ability to enhance duplex stability and its compatibility with rapid and clean deprotection protocols make it an invaluable tool for researchers in the fields of molecular biology, diagnostics, and therapeutics. The use of the acetyl protecting group, in particular, has streamlined the production of high-quality synthetic DNA by mitigating the formation of problematic impurities during deprotection. This guide provides the foundational knowledge for the effective utilization of this important chemical reagent.

References

The Impact of 5-Methylcytosine on DNA Duplex Stability and Melting Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylation of cytosine at the 5-position to form 5-methylcytosine (5mC) is a fundamental epigenetic modification in eukaryotes, playing a critical role in the regulation of gene expression, genomic imprinting, and X-chromosome inactivation.[1][2] While its influence on protein-DNA interactions and chromatin structure is well-documented, the direct physicochemical effect of 5mC on the stability of the DNA duplex itself is a crucial aspect for a comprehensive understanding of its biological roles. This technical guide provides an in-depth analysis of the impact of 5-methylcytosine on DNA duplex stability and its melting temperature (Tm), offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

It is widely recognized that the presence of 5-methylcytosine generally stabilizes the DNA double helix.[3] This stabilization is reflected in an increase in the melting temperature (Tm), the temperature at which half of the DNA duplex dissociates into single strands.[4] The underlying thermodynamic principles for this increased stability are attributed to enhanced base stacking interactions, with the methyl group favorably interacting with adjacent bases.[5] Some studies suggest the stabilizing effect is primarily entropic in origin.[6][7] However, the magnitude of this stabilization can be influenced by the sequence context and the density of methylation.[8]

This guide will delve into the quantitative aspects of this phenomenon, provide detailed methodologies for its investigation, and place it within the broader context of epigenetic regulation.

Data Presentation: The Quantitative Effect of 5-Methylcytosine on DNA Duplex Stability

The introduction of 5-methylcytosine into a DNA duplex leads to a quantifiable increase in its thermal stability. This is consistently observed as an increase in the melting temperature (Tm) and is reflected in the thermodynamic parameters of duplex formation. The following tables summarize key quantitative data from various studies, providing a comparative overview of the stabilizing effect of 5mC across different DNA sequences and experimental conditions.

Table 1: Effect of 5-Methylcytosine on DNA Duplex Melting Temperature (Tm)

| DNA Sequence Context | Number of 5mC modifications | ΔTm (°C per 5mC) | Experimental Conditions | Reference |

| CpG repeats | Multiple | ~0.5 - 1.5 | Varies | [4] |

| Non-CpG sites | Multiple | Not specified | Varies | [9] |

| Hairpin (CGCGCGTTTCGCGCG) | Substitution of all C with 5mC | 8.0 (total) | Not specified | [6] |

| poly(G-C) vs. poly(G-5meC) | Full substitution | 5.7 (total) | 3 mM NaCl | [6] |

Table 2: Thermodynamic Parameters for DNA Duplex Formation: Unmethylated vs. Methylated

| DNA Sequence | Modification | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | -TΔS°₃₇ (kcal/mol) | Experimental Conditions | Reference | |---|---|---|---|---|---| | Me0 (unmethylated) | None | -12.1 | -72.5 | - | 100 mM KCl |[4] | | Me3 (3x 5mC) | 3x 5mC | -13.1 | -79.3 | - | 100 mM KCl |[4] | | Me5 (5x 5mC) | 5x 5mC | -14.1 | -81.6 | - | 100 mM KCl |[4] | | Me8 (8x 5mC) | 8x 5mC | -13.6 | -85.5 | - | 100 mM KCl |[4] | | h26:5meY11 triplex formation | Full methylation of third strand | - | -237 ± 25 | -758 ± 75 J/Kmol | DSC |[7] |

Experimental Protocols

Accurate determination of the effect of 5mC on DNA duplex stability relies on precise experimental techniques. This section provides detailed protocols for the most common methods employed in these studies.

Protocol 1: UV-Visible Spectroscopy for DNA Melting Temperature (Tm) Analysis

This protocol outlines the steps for determining the melting temperature of a DNA duplex using a UV-Visible spectrophotometer equipped with a temperature controller.

1. Materials and Reagents:

-

Lyophilized DNA oligonucleotides (both unmodified and containing 5mC)

-

Melting Buffer: 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate (pH 7.0)

-

Nuclease-free water

-

Quartz cuvettes (10 mm path length)

-

UV-Visible spectrophotometer with a Peltier temperature controller

2. Buffer Preparation:

-

Prepare a 1 M Sodium Phosphate buffer stock solution by mixing 57.7 mL of 1 M Na₂HPO₄ and 42.3 mL of 1 M NaH₂PO₄.

-

Prepare the final melting buffer by dissolving the calculated amounts of NaCl and EDTA in nuclease-free water and adding the sodium phosphate buffer stock to the final concentration.

-

Filter the buffer through a 0.22 µm filter to remove any particulate matter.[10]

3. Sample Preparation and Annealing:

-

Resuspend the lyophilized oligonucleotides in the melting buffer to create stock solutions of known concentration (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) where the DNA is single-stranded.

-

Prepare the final duplex solutions by mixing equimolar amounts of the complementary strands in the melting buffer to the desired final concentration (typically 1-5 µM).

-

To anneal the duplexes, heat the solutions to 95°C for 5 minutes and then allow them to cool slowly to room temperature over several hours. This can be done in a heat block or a PCR machine with a slow ramp-down rate.[10]

4. Tm Measurement:

-

Turn on the UV-Vis spectrophotometer and the temperature controller, allowing the lamp to warm up for at least 30 minutes.

-

Set the spectrophotometer to monitor the absorbance at 260 nm.

-

Place a cuvette containing only the melting buffer in the reference cell holder.

-

Transfer the annealed DNA duplex solution to a quartz cuvette and place it in the sample cell holder.

-

Set up the temperature ramp program. A typical program would be:

-

Start the measurement. The instrument will record the absorbance at 260 nm as the temperature increases.

5. Data Analysis:

-

The raw data will be a plot of absorbance versus temperature. This is the melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the inflection point of the sigmoidal melting curve.

-

The Tm can be accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.[11]

-

Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using specialized software and van't Hoff analysis.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis

DSC directly measures the heat absorbed by a sample during a temperature-controlled scan, providing a detailed thermodynamic profile of the DNA melting transition.

1. Materials and Reagents:

-

Annealed DNA duplex solutions (as prepared for UV-melting, typically at a higher concentration, e.g., 50-100 µM)

-

Final dialysis buffer (identical to the sample buffer)

-

DSC instrument (e.g., Nano DSC)

2. Sample Preparation:

-

Dialyze the concentrated, annealed DNA duplex solution extensively against the melting buffer. This ensures that the buffer composition of the sample and the reference are identical.

-

Degas both the DNA sample and the reference buffer under vacuum for at least 15 minutes immediately before loading to prevent bubble formation at high temperatures.[12]

3. DSC Measurement:

-

Load the reference cell of the DSC with the degassed dialysis buffer.

-

Load the sample cell with the degassed DNA solution.

-

Set up the experimental parameters:

-

Start temperature: 20°C

-

End temperature: 100°C

-

Scan rate: 1°C/minute[13]

-

Pressure: Apply sufficient pressure (as recommended by the instrument manufacturer) to prevent boiling.

-

-

Perform an initial buffer-buffer scan to establish a baseline.

-

Run the scan with the DNA sample.

-

After the heating scan, a cooling scan can be performed to check for the reversibility of the melting transition.

4. Data Analysis:

-

Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity (Cp) as a function of temperature.

-

The peak of the resulting curve corresponds to the Tm.

-

The enthalpy of melting (ΔH°) is determined by integrating the area under the peak.

-

The entropy of melting (ΔS°) can then be calculated from the relationship ΔG° = ΔH° - TΔS°, where ΔG° is zero at the Tm.

Protocol 3: Magnetic Tweezers for Single-Molecule Unzipping Experiments

Magnetic tweezers allow for the application of controlled forces to single DNA molecules, enabling the study of the mechanical stability of the duplex.

1. Materials and Reagents:

-

DNA hairpin construct with a biotinylated end and a digoxigenin-labeled end.

-

Streptavidin-coated superparamagnetic beads.

-

Anti-digoxigenin coated glass flow cell.

-

Experimental buffer (e.g., PBS).

-

Magnetic tweezers setup with a high-resolution camera and magnet position control.

2. Experimental Setup:

-

Incubate the DNA hairpin constructs with the streptavidin-coated magnetic beads to allow for binding.

-

Introduce the bead-DNA complexes into the anti-digoxigenin coated flow cell.

-

Wash the flow cell with buffer to remove unbound beads.

-

Identify beads tethered by a single DNA molecule by applying a high force and observing the expected extension.[14]

3. Unzipping and Rezipping Experiment:

-

Position the magnets to apply a low initial force to the tethered bead.

-

Gradually increase the force by moving the magnets closer to the flow cell. The extension of the DNA molecule is monitored in real-time.

-

The force at which the hairpin abruptly unzips, leading to a significant increase in extension, is the unzipping force. This force is related to the stability of the DNA duplex.

-

After unzipping, the force is gradually decreased to observe the rezipping of the hairpin. The force at which rezipping occurs provides information about the kinetics of hybridization.

-

Repeat the unzipping-rezipping cycles multiple times to obtain statistically robust data.[15]

4. Data Analysis:

-

Generate force-extension curves from the recorded data.

-

The unzipping force for the 5mC-containing DNA can be compared to that of an identical unmethylated DNA hairpin to quantify the stabilizing effect of methylation at the single-molecule level.

-

Kinetic parameters of unzipping and rezipping can be extracted from constant-force measurements.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The biological significance of 5-methylcytosine's effect on DNA stability is intricately linked to the cellular machinery that establishes, maintains, and interprets this epigenetic mark. The following diagrams, generated using the DOT language, illustrate these key pathways.

Caption: DNA Methylation Maintenance Pathway.

Caption: TET-Mediated Oxidation and Active DNA Demethylation Pathway.[16][17]

Experimental Workflow

The increased stability of 5mC-containing DNA can influence the binding of proteins, including transcription factors and DNA repair enzymes. The following workflow outlines a general approach to investigate these effects.

Caption: Workflow for Studying 5mC Effects on Protein Binding.

Conclusion

The methylation of cytosine to 5-methylcytosine is a subtle chemical modification with profound consequences for the stability and biological function of DNA. The increased thermal and mechanical stability of 5mC-containing DNA duplexes, driven by favorable thermodynamic contributions, has significant implications for DNA replication, repair, and gene regulation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of this key epigenetic mark. A thorough understanding of the physicochemical properties of 5mC is essential for deciphering its complex role in health and disease and for the development of novel therapeutic strategies targeting the epigenome.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA Methylation | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Cytosine methylation alters DNA mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epigenie.com [epigenie.com]

- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 11. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 12. alan-cooper.org.uk [alan-cooper.org.uk]

- 13. researchgate.net [researchgate.net]

- 14. MAGNETIC TWEEZERS FOR THE STUDY OF DNA TRACKING MOTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Biological Significance of CpG Methylation Patterns in Gene Promoters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation, a fundamental epigenetic modification, plays a pivotal role in the regulation of gene expression, cellular differentiation, and the maintenance of genomic stability. The methylation of cytosine residues within CpG dinucleotides, particularly in the promoter regions of genes, is a key mechanism for transcriptional silencing. Aberrant CpG methylation patterns are a hallmark of numerous diseases, most notably cancer, where hypermethylation of tumor suppressor gene promoters leads to their inactivation. This technical guide provides an in-depth exploration of the biological significance of CpG methylation in gene promoters, detailing the molecular mechanisms of gene silencing, the role of this epigenetic mark in disease, and comprehensive protocols for its analysis. Quantitative data on the methylation status of key tumor suppressor genes across various cancers are presented for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of these complex processes.

Core Concepts of CpG Methylation in Gene Promoters

CpG islands are short, CpG-rich regions of DNA that are typically found in the promoter regions of genes.[1][2] In a normal cellular context, the CpG islands of actively transcribed genes, including housekeeping genes, are generally unmethylated, allowing for an open chromatin structure that is accessible to transcription factors.[2][3] Conversely, methylation of these CpG islands is a stable epigenetic mark associated with long-term gene silencing.[2]

The process of DNA methylation is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs).[4][5] In mammals, DNMT1 is the primary "maintenance" methyltransferase, responsible for copying existing methylation patterns onto the newly synthesized DNA strand during replication.[5][6] DNMT3A and DNMT3B are considered "de novo" methyltransferases, establishing new methylation patterns during development and in response to cellular signaling.[5] These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor.[4]

Mechanisms of CpG Methylation-Mediated Gene Silencing

The silencing of gene expression by CpG methylation in promoter regions is primarily achieved through two interconnected mechanisms:

Direct Inhibition of Transcription Factor Binding

The presence of a methyl group on the cytosine base can physically impede the binding of certain transcription factors to their specific DNA recognition sequences.[7] This steric hindrance prevents the assembly of the transcriptional machinery at the promoter, thereby blocking gene expression. While some transcription factors are insensitive to CpG methylation, the binding of many, including those from the bHLH, bZIP, and ETS families, is inhibited.[8][9] Conversely, some transcription factors, such as those from the homeodomain, POU, and NFAT families, preferentially bind to methylated DNA.[8][9]

Indirect Repression via Methyl-CpG-Binding Proteins

Methylated CpG sites are recognized and bound by a family of proteins known as methyl-CpG-binding domain (MBD) proteins, with MeCP2 being a well-characterized example.[10][11] Upon binding to methylated DNA, these proteins act as transcriptional repressors by recruiting corepressor complexes.[10][12] These complexes often include histone deacetylases (HDACs), which remove acetyl groups from histone tails.[10][12] The deacetylation of histones leads to a more condensed chromatin structure (heterochromatin), rendering the DNA inaccessible to the transcriptional machinery and resulting in stable gene silencing.[13] MeCP2 has also been shown to associate with histone methyltransferase activity, further reinforcing the repressive chromatin state.[14]

References

- 1. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. Evaluation of Methylation Panel in the Promoter Region of p16INK4a, RASSF1A, and MGMT as a Biomarker in Sputum for Lung Cancer [archrazi.areeo.ac.ir]

- 4. Loss of expression of HDAC-recruiting methyl-CpG-binding domain proteins in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative DNA Methylation Analysis: The Promise of High-Throughput Epigenomic Diagnostic Testing in Human Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dnmt1/Transcription Factor Interactions: An Alternative Mechanism of DNA Methylation Inheritance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Recent advances in MeCP2 structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylated DNA and MeCP2 recruit histone deacetylase to repress transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural basis for activation of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The methyl-CpG-binding protein MeCP2 links DNA methylation to histone methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Methylcytosine in Modulating DNA-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methylcytosine (5-Me-dC) is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression and chromatin architecture. This technical guide provides an in-depth exploration of the mechanisms by which 5-Me-dC modulates the intricate interactions between DNA and proteins. It delves into the quantitative effects of this modification on protein binding affinities, offers detailed protocols for key experimental techniques, and visualizes the involvement of 5-Me-dC in crucial signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the epigenetic control of cellular processes.

Introduction

DNA methylation, primarily occurring at the 5th position of cytosine residues (5-Me-dC) within CpG dinucleotides, is a fundamental epigenetic mark in mammals.[1] Far from being a static modification, 5-Me-dC dynamically influences the cellular landscape by altering the way proteins interact with the genome. These interactions are central to a multitude of biological processes, including transcriptional regulation, chromatin organization, and the maintenance of cellular identity. Dysregulation of 5-Me-dC patterns is a hallmark of various diseases, most notably cancer, making the study of its impact on DNA-protein interactions a critical area of research for diagnostics and therapeutics.

This guide will explore two primary mechanisms through which 5-Me-dC exerts its influence:

-

Direct Inhibition or Enhancement of Transcription Factor Binding: The presence of a methyl group in the major groove of the DNA can directly interfere with or, in some cases, enhance the binding of specific transcription factors (TFs).[2][3]

-

Recruitment of Methyl-CpG Binding Domain (MBD) Proteins: 5-Me-dC acts as a binding platform for a family of proteins known as Methyl-CpG Binding Domain (MBD) proteins. These proteins, in turn, recruit a variety of corepressor complexes that lead to chromatin compaction and gene silencing.

Quantitative Impact of 5-Me-dC on DNA-Protein Interactions

The effect of 5-Me-dC on protein binding is not merely an on-or-off switch but rather a quantitative modulation of binding affinity. Understanding these quantitative changes is crucial for predicting the regulatory consequences of DNA methylation.

Effects on Transcription Factor Binding Affinity

The binding affinity of transcription factors to their cognate DNA sequences can be significantly altered by the presence of 5-Me-dC. This modulation is highly context-dependent, relying on the specific transcription factor, the position of the methylated CpG within the binding motif, and the surrounding DNA sequence. Recent high-throughput methods like Methyl-Spec-seq and EpiSELEX-seq have enabled the quantitative measurement of these effects.[2][3]

| Transcription Factor | DNA Binding Domain | Effect of 5-Me-dC on Binding Affinity | Fold Change (Approximate) | Reference |

| CTCF | Zinc Finger | Decreased | Varies by site | [2] |

| p53 | p53 DNA-binding domain | Increased at specific sites | Up to 10-fold | [4] |

| C/EBPβ | Basic Leucine Zipper | Position-dependent (increase or decrease) | Site-specific | [3] |

| ATF4 | Basic Leucine Zipper | Position-dependent (increase or decrease) | Site-specific | [3] |

| HOXB13 | Homeodomain | Increased | ~1.5 to 2-fold | [2] |

Binding Affinities of Methyl-CpG Binding Proteins

MBD proteins are primary "readers" of the DNA methylation code, binding specifically to methylated CpG sites and translating this epigenetic mark into a functional response. Their binding affinities for methylated DNA are critical determinants of their biological activity.

| Methyl-CpG Binding Protein | Dissociation Constant (Kd) for Methylated DNA | Reference |

| MeCP2 (MBD) | ~1 x 10-9 M | [5][6] |

| MBD1 | Varies with isoform and context | |

| MBD2 | nM range | [7] |

| MBD3 | Weakly binds methylated DNA | [7] |

| MBD4 | nM range |

Experimental Protocols for Studying 5-Me-dC-Protein Interactions

Investigating the interplay between 5-Me-dC and proteins requires specialized techniques. This section provides detailed methodologies for three key experimental approaches.

Electrophoretic Mobility Shift Assay (EMSA) for Methylated Probes

EMSA, or gel shift assay, is a fundamental technique to study protein-DNA interactions in vitro. By using probes containing 5-Me-dC, one can assess how methylation affects the binding of a protein of interest.

Methodology:

-

Probe Preparation:

-

Synthesize complementary single-stranded DNA oligonucleotides, one of which contains a 5-Me-dC at the desired position. The other strand should have a corresponding guanine. One oligo should be labeled (e.g., with biotin or a fluorescent dye).

-

Anneal the complementary oligos by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form a double-stranded, methylated, and labeled probe.[8]

-

Purify the double-stranded probe using native polyacrylamide gel electrophoresis (PAGE).

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in a total volume of 20 µL:

-

5x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM DTT, 50% glycerol).

-

1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Purified protein of interest (titrate the amount for optimal results).

-

Labeled methylated probe (typically 20-50 fmol).

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes.[9]

-

-

Electrophoresis:

-

Load the binding reactions onto a native polyacrylamide gel (4-6%) in 0.5x TBE buffer.

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C. The duration will depend on the size of the probe and protein.

-

-

Detection:

-

If using a biotinylated probe, transfer the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

-

If using a fluorescently labeled probe, visualize the gel directly using an appropriate imager. A "shift" in the mobility of the labeled probe in the presence of the protein indicates a DNA-protein interaction.

-

DNA Pull-Down Assay with Mass Spectrometry

This technique is used to identify unknown proteins that bind to a specific DNA sequence containing 5-Me-dC.

Methodology:

-

Probe Immobilization:

-

Synthesize a biotinylated double-stranded DNA probe containing the 5-Me-dC of interest, as well as a control unmethylated probe.

-

Incubate the biotinylated probes with streptavidin-coated magnetic beads for 1-2 hours at room temperature with gentle rotation to allow for immobilization.[10]

-

Wash the beads several times with a binding buffer to remove unbound probes.

-

-

Protein Binding:

-

Prepare a nuclear extract or whole-cell lysate from the cells of interest.

-

Incubate the bead-immobilized probes with the cell lysate for 2-4 hours at 4°C with rotation. Include a non-specific competitor DNA to minimize non-specific binding.

-

-

Washing and Elution:

-

Wash the beads extensively with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.

-

Elute the specifically bound proteins from the DNA probe using a high-salt buffer or by denaturing the proteins with SDS-PAGE sample buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the obtained peptide fragmentation patterns against a protein sequence database.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Methyl-Binding Proteins

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein in vivo. This protocol is adapted for studying MBD proteins or other proteins that bind to methylated DNA.

Methodology:

-

Cross-linking and Chromatin Preparation:

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the methyl-binding protein of interest (e.g., anti-MeCP2).

-

Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Sequencing:

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequence reads to a reference genome.

-

Use peak-calling algorithms to identify genomic regions enriched for the protein of interest.

-

Correlate the identified binding sites with genomic features and DNA methylation data.

-

5-Me-dC in Cellular Signaling Pathways

DNA methylation is intricately linked with various signaling pathways, often acting as a downstream effector that translates extracellular signals into long-term changes in gene expression.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. This switch is partly regulated by epigenetic mechanisms, including DNA methylation.[13] TGF-β signaling can induce the expression of DNA methyltransferases (DNMTs), leading to hypermethylation and silencing of tumor suppressor genes.[14] Conversely, the methylation status of TGF-β target genes can determine the cellular response to TGF-β.[15]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immunity. Chronic inflammation, often driven by persistent NF-κB activation, is a known risk factor for cancer. DNA methylation plays a complex role in modulating this pathway. Hypermethylation of genes in the NF-κB pathway has been observed in sepsis.[16] Conversely, NF-κB can recruit DNMTs to specific gene promoters, leading to their silencing.[17][18]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell growth, and differentiation. DNA methylation is a critical regulator of the timing and magnitude of astrogliogenesis by controlling the JAK-STAT pathway. Demethylation of genes essential for this pathway leads to the activation of STATs and subsequent differentiation.[19] Dysregulation of methylation in the JAK-STAT pathway is also implicated in hematologic malignancies like acute myeloid leukemia.[20]

Implications for Drug Development

The critical role of 5-Me-dC in modulating DNA-protein interactions has significant implications for drug development. Targeting the enzymes that write (DNMTs), erase (TET enzymes), and read (MBD proteins) these methylation marks offers promising therapeutic avenues.

-

DNMT Inhibitors: Drugs like Azacitidine and Decitabine are already in clinical use for myelodysplastic syndromes and some leukemias. They act by incorporating into DNA and trapping DNMTs, leading to a global reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.

-

Targeting MBDs: Developing small molecules that disrupt the interaction between MBD proteins and methylated DNA could prevent the recruitment of corepressor complexes and reactivate silenced genes.

-

Modulating TET Activity: Enhancing the activity of TET enzymes could promote DNA demethylation and counteract the hypermethylation observed in many cancers.

Conclusion

5-methylcytosine is a key player in the epigenetic regulation of the genome. Its influence on DNA-protein interactions, from the direct modulation of transcription factor binding to the recruitment of specialized reader proteins, has profound consequences for gene expression and cellular function. A thorough understanding of the quantitative and mechanistic aspects of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for unraveling the complexities of epigenetic control in both health and disease. As our knowledge in this area expands, so too will the opportunities for developing novel therapeutic strategies that target the dynamic interplay between the methylome and the proteome.

References

- 1. metabion.com [metabion.com]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. Quantitative Analysis of the DNA Methylation Sensitivity of Transcription Factor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of the DNA methylation sensitivity of transcription factor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissection of the methyl-CpG binding domain from the chromosomal protein MeCP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissection of the methyl-CpG binding domain from the chromosomal protein MeCP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl-CpG binding proteins identify novel sites of epigenetic inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. licorbio.com [licorbio.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. DNA Pull-Down Assay Service - Creative Proteomics [creative-proteomics.com]

- 11. frontlinegenomics.com [frontlinegenomics.com]

- 12. epicypher.com [epicypher.com]

- 13. DNA Methylation of TGFβ Target Genes: Epigenetic Control of TGFβ Functional Duality in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-β mediated DNA methylation in prostate cancer - Lee - Translational Andrology and Urology [tau.amegroups.org]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Inhibiting DNA Methylation Improves Survival in Severe Sepsis by Regulating NF-κB Pathway [frontiersin.org]

- 17. NF-κB: regulation by methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. researchgate.net [researchgate.net]

The Fifth Base: A Technical Guide to the Discovery and History of 5-Methylcytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 5-methylcytosine (5mC), often referred to as the fifth base of DNA. We delve into the historical milestones of its discovery, from early observations to its definitive identification and the subsequent elucidation of its profound role in gene regulation and cellular function. This document details the key experimental methodologies that have been instrumental in the study of 5mC, offering structured protocols for foundational and contemporary techniques. Quantitative data on the prevalence of 5mC across different organisms and its alteration in disease states are systematically presented. Furthermore, this guide visualizes the intricate signaling pathways of DNA methylation and demethylation, alongside experimental workflows, through detailed diagrams. This resource is intended to serve as an in-depth reference for researchers, scientists, and professionals in drug development, providing a thorough understanding of the significance of 5-methylcytosine in biology and medicine.

A Historical Journey: The Discovery of 5-Methylcytosine

The story of 5-methylcytosine is a compelling narrative of scientific inquiry, technological advancement, and the gradual unraveling of a fundamental epigenetic mechanism.

Early Glimpses and Initial Identification

The first hint of a modified base within nucleic acids emerged in 1898 when W.G. Ruppel, while investigating the bacterium responsible for tuberculosis, isolated a novel nucleic acid he named "tuberculinic acid".[1] This substance was unusual as it contained a methylated nucleotide in addition to the canonical bases. However, it was not until 1925 that Treat Johnson and Robert Coghill at Yale University reported the detection of a methylated cytosine derivative after hydrolyzing tuberculinic acid.[2] Their findings were met with skepticism due to the reliance on the optical properties of a crystalline picrate for identification, and the results proved difficult to reproduce.[1]

The definitive proof of 5-methylcytosine's existence came in 1948 from the meticulous work of Rollin Hotchkiss.[1] Using the then-novel technique of paper chromatography, Hotchkiss was able to separate the nucleic acid components of calf thymus DNA and unequivocally identify a distinct methylated cytosine, separate from cytosine and uracil.[1] This landmark discovery firmly established 5mC as a component of DNA.

Unraveling the Function: From a Curious Modification to a Key Regulator

For several decades following its discovery, the biological significance of 5mC remained largely enigmatic. A pivotal shift in understanding came in the 1970s. In 1975, Arthur Riggs and, independently, Robin Holliday and John Pugh, proposed that DNA methylation could be a key mechanism for gene regulation and X-chromosome inactivation in eukaryotes.[3] These hypotheses laid the groundwork for the field of epigenetics, suggesting that heritable changes in gene function could occur without altering the DNA sequence itself.

The development of new molecular biology tools was crucial in testing these hypotheses. In 1978, Adrian Bird and Edwin Southern utilized methylation-sensitive restriction enzymes to demonstrate that DNA methylation patterns differed between tissues in the vertebrate Xenopus laevis.[3] This provided the first direct evidence for tissue-specific DNA methylation patterns, supporting its role in differential gene expression.

The advent of bisulfite sequencing in 1992 by Frommer and colleagues revolutionized the study of DNA methylation.[4][5] This chemical treatment deaminates unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the precise, single-base resolution mapping of methylation patterns across the genome.[4][5] This powerful technique, and its later adaptations for high-throughput sequencing, has been instrumental in our current understanding of the methylome.

Quantitative Landscape of 5-Methylcytosine

The abundance of 5mC varies significantly across different organisms, tissues, and cellular states. This section presents a summary of quantitative data to provide a comparative overview.

| Organism/Tissue/Cell Type | 5mC as a Percentage of Total Cytosines | Context of Methylation | Reference(s) |

| Vertebrates (general) | 70-80% of CpG cytosines | Predominantly at CpG dinucleotides | [1] |

| Mammalian DNA (general) | ~1% of total DNA | CpG islands, gene bodies, repetitive elements | [1] |

| Arabidopsis thaliana | 14% | CpG, CHG, and CHH contexts | [6] |

| Mus musculus (mouse) | 7.6% | Predominantly CpG | [6] |

| Escherichia coli | 2.3% | Various contexts, involved in restriction-modification | [6] |

| Drosophila melanogaster | 0.03% | Sparse, mainly in gene bodies | [6] |

| Caenorhabditis elegans | Virtually absent (0.0002-0.0003%) | - | [6] |

| Human Brain (Cerebellum) | High levels of 5hmC (a derivative of 5mC) | - | [7] |

| Human Lung (Normal) | 0.078% - 0.182% (as 5hmdC) | - | [8] |

| Human Lung (Squamous Cell Carcinoma) | 2- to 5-fold lower than normal tissue (as 5hmdC) | - | [8] |

| Human Colorectal (Normal) | 0.46% - 0.57% (as 5hmC) | - | [9] |

| Human Colorectal (Cancerous) | 0.02% - 0.06% (as 5hmC) | - | [9] |

Key Experimental Protocols

The study of 5-methylcytosine has been driven by the development of innovative biochemical techniques. This section provides detailed methodologies for key experiments.

Paper Chromatography for the Separation of Nucleic Acid Bases (circa 1948)

This method, fundamental to the initial discovery of 5mC, separates nucleic acid components based on their differential partitioning between a stationary phase (cellulose paper) and a mobile phase (a solvent mixture).

Materials:

-

Whatman No. 1 filter paper

-

Developing solvent: Isopropanol, concentrated HCl, and water

-

Nucleic acid sample (e.g., from calf thymus)

-

Hydrolysis agent: 72% perchloric acid or hydrochloric acid

-

Micropipette or capillary tube

-

Chromatography chamber

-

UV lamp for visualization

Protocol:

-

Sample Preparation: Hydrolyze the DNA sample to its constituent bases by heating with a strong acid (e.g., perchloric acid at 100°C for 1 hour).[10] Neutralize the hydrolysate.

-

Spotting: Using a micropipette, apply a small, concentrated spot of the hydrolyzed DNA sample onto a pencil line drawn near the bottom of the filter paper.[11]

-

Development: Suspend the paper in a sealed chromatography chamber containing the developing solvent. Ensure the solvent level is below the sample spot.[12] Allow the solvent to ascend the paper by capillary action.

-

Visualization: After the solvent front has nearly reached the top of the paper, remove the chromatogram and let it dry. Visualize the separated bases as dark spots under a UV lamp.[11] The different bases will have migrated to different heights on the paper.

-

Identification: Compare the migration distances (Rf values) of the unknown spots with those of known standards of adenine, guanine, cytosine, thymine, and 5-methylcytosine to identify the components of the sample.

Methylation-Specific PCR (MSP)

MSP is a technique used to detect the methylation status of specific CpG sites in a gene's promoter region. It relies on the differential amplification of methylated versus unmethylated DNA after bisulfite treatment.

Protocol:

-

DNA Extraction and Quantification: Isolate high-quality genomic DNA from the sample of interest and accurately quantify its concentration.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[1]

-

Primer Design: Design two pairs of PCR primers for the target region.

-

"M" primers: Specific for the methylated sequence (containing CpGs).

-

"U" primers: Specific for the unmethylated, bisulfite-converted sequence (containing UpGs, which are read as T's by the polymerase).[13]

-

-

PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the "M" primers and one with the "U" primers.[10]

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a PCR product in the "M" reaction indicates methylation, while a product in the "U" reaction indicates an unmethylated status.

Bisulfite Sequencing

This "gold standard" method provides single-nucleotide resolution of DNA methylation patterns.

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA.

-

Bisulfite Treatment: Chemically treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils.[2]

-

PCR Amplification: Amplify the target region of the bisulfite-converted DNA using primers that do not contain CpG sites and are designed to amplify both methylated and unmethylated sequences.

-

Cloning and Sequencing (Traditional Method): Ligate the PCR products into a plasmid vector and transform into E. coli. Sequence multiple individual clones to determine the methylation status of each cytosine in the original DNA molecules.

-

Next-Generation Sequencing (Modern Method): Prepare a library of the bisulfite-converted DNA fragments and sequence them using a high-throughput sequencing platform.[3]

-

Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rate at each cytosine position to determine the methylation level.

Signaling Pathways and Experimental Workflows

DNA Methylation and Demethylation Pathways

The dynamic process of DNA methylation is tightly regulated by a suite of enzymes.

Caption: Overview of DNA methylation and active demethylation pathways.

DNA Methylation:

-

De novo methylation , carried out by DNA methyltransferases DNMT3A and DNMT3B, establishes new methylation patterns on previously unmethylated DNA.

-

Maintenance methylation is performed by DNMT1, which recognizes hemi-methylated DNA strands following replication and methylates the newly synthesized strand, thus preserving the methylation pattern across cell divisions.

Active DNA Demethylation: This process involves a series of enzymatic steps initiated by the Ten-Eleven Translocation (TET) family of enzymes.

-

Oxidation: TET enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC).[3][4]

-

Excision: The modified bases 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG), creating an abasic site.[3]

-

Repair: The base excision repair (BER) pathway then inserts an unmodified cytosine at the abasic site, completing the demethylation process.[3]

Experimental Workflow: Bisulfite Sequencing

The following diagram illustrates the key steps in a typical whole-genome bisulfite sequencing (WGBS) workflow.

Caption: A typical workflow for whole-genome bisulfite sequencing.

Experimental Workflow: Methylation-Specific PCR (MSP)

The following diagram outlines the logical flow of a Methylation-Specific PCR experiment.

Caption: Logical workflow for a Methylation-Specific PCR experiment.

Conclusion and Future Perspectives

The journey of 5-methylcytosine from a chemical curiosity to a cornerstone of epigenetics highlights the power of persistent scientific inquiry and technological innovation. Our understanding of its role in development, disease, and the intricate regulation of the genome continues to expand. The ability to precisely map and quantify 5mC and its derivatives has opened new avenues for diagnostics, prognostics, and therapeutic interventions, particularly in the field of oncology. As we move forward, the focus will undoubtedly shift towards a more integrated understanding of how 5mC interacts with other epigenetic modifications and the broader chromatin landscape to orchestrate cellular phenotypes. The development of novel technologies for real-time, single-cell analysis of the methylome will further revolutionize our ability to decipher the complex language of epigenetic regulation, paving the way for personalized medicine strategies that target the epigenome.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Encyclopaedia of eukaryotic DNA methylation: from patterns to mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purdue.edu [purdue.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Analysis of Methylation Dynamics Reveals a Tissue-Specific, Age-Dependent Decline in 5-Methylcytosine Within the Genome of the Vertebrate Aging Model Nothobranchius furzeri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. babraham.ac.uk [babraham.ac.uk]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. kahedu.edu.in [kahedu.edu.in]

- 10. scribd.com [scribd.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. DNA methylation - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

The Acetyl Shield: A Technical Guide to the Function of the Acetyl Protecting Group in 5-Me-dC Phosphoramidite for Oligonucleotide Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of the acetyl protecting group in 5-Methyl-2'-deoxyCytidine (5-Me-dC) phosphoramidite, a key building block in the synthesis of therapeutic and research-grade oligonucleotides. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the chemical function of the acetyl group, presents comparative data, and offers detailed experimental protocols.

Core Function of the Acetyl Protecting Group

During solid-phase oligonucleotide synthesis, the exocyclic amine (N4) of the cytosine base is reactive and must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. The acetyl (Ac) group serves as a temporary shield for this amine. Its primary and most critical function is to enable rapid and clean deprotection, particularly when using amine-based reagents, thereby preventing the formation of deleterious side products.

A significant challenge with traditional protecting groups like benzoyl (Bz) is the potential for a transamination side reaction during deprotection with reagents such as aqueous methylamine or a mixture of ammonium hydroxide and methylamine (AMA). This reaction leads to the formation of an N4-methyl-dC modification in the final oligonucleotide, which can alter its hybridization properties and biological activity.

The acetyl group, due to its greater lability, is rapidly hydrolyzed under basic conditions. This swift removal of the protecting group ensures that the desired deprotection pathway is highly favored, effectively suppressing the competing transamination reaction. Consequently, the use of acetyl-protected 5-Me-dC phosphoramidite is essential for "UltraMild" and "UltraFAST" deprotection protocols, which are crucial for the synthesis of sensitive modified oligonucleotides.[1][2][3][4][5][6]

Quantitative Data Presentation

The selection of a protecting group has a quantifiable impact on the purity and integrity of the synthesized oligonucleotide. The following tables summarize the key quantitative data comparing the performance of acetyl and benzoyl protecting groups for 5-Me-dC.

| Parameter | Acetyl (Ac) Protected 5-Me-dC | Benzoyl (Bz) Protected 5-Me-dC | Reference |

| Coupling Efficiency | >99% | >99% | [7] |

| Recommended Coupling Time | 90 seconds | Standard | [8][9] |

| Deprotection Condition | Acetyl (Ac) Protected 5-Me-dC | Benzoyl (Bz) Protected 5-Me-dC | Reference |

| AMA (Ammonium Hydroxide/Methylamine 1:1) | 10 minutes at 65°C | 10 minutes at 65°C | [1][3][4][6] |

| N4-Methyl-dC Side Product with AMA | Not Observed | ~5% | [1][6] |

| Ammonium Hydroxide | 8 hours at 55°C | 8-16 hours at 55°C | [6] |

Experimental Protocols

The following protocols are provided as a general guideline for the use of acetyl-protected 5-Me-dC phosphoramidite in automated oligonucleotide synthesis. Instrument-specific protocols should be consulted.

Materials and Reagents

-

Ac-5-Me-dC-CE Phosphoramidite

-

Standard DNA synthesis phosphoramidites (dA, dG, T)

-

Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)

-

Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizer solution (Iodine in THF/Water/Pyridine)

-

Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane)

-

Anhydrous acetonitrile

-

Cleavage and Deprotection Reagent: AMA (Ammonium Hydroxide/40% aqueous Methylamine 1:1 v/v)

-

Solid support (e.g., Controlled Pore Glass - CPG)

Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite chemistry cycle for each nucleotide addition.

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[10]

-

Coupling: The Ac-5-Me-dC phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time for Ac-5-Me-dC is 90 seconds.[8][9][10]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in the final product.[10]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester linkage using the oxidizer solution.[10]

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection (UltraFAST Protocol with AMA)

-

Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubating with AMA at room temperature for 5 minutes.[5]

-

Deprotection: The solution containing the cleaved oligonucleotide is then heated at 65°C for 10 minutes to remove the acetyl protecting group from the 5-Me-dC base, as well as the protecting groups from the other nucleobases and the cyanoethyl groups from the phosphate backbone.[1][3][4][6]

-

Work-up: The resulting solution is cooled, and the ammonia and methylamine are evaporated to yield the deprotected oligonucleotide.

Visualizations

Chemical Structure

Caption: Structure of Acetyl-Protected 5-Me-dC Phosphoramidite.

Experimental Workflow

Caption: Automated Oligonucleotide Synthesis Workflow.

Deprotection Mechanism and Side Reaction

Caption: Deprotection Pathways of Acetyl vs. Benzoyl Protecting Groups.

References

- 1. glenresearch.com [glenresearch.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. twistbioscience.com [twistbioscience.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. dC (Ac) (5-Me) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Foundational Principles of 5-Methyl-dC Modified Oligonucleotides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-deoxycytidine (5-Me-dC)

5-Methyl-deoxycytidine (5-Me-dC or 5mdC) is a modified nucleoside, a derivative of deoxycytidine with a methyl group attached to the 5th carbon of the pyrimidine ring.[1] In nature, this modification is a cornerstone of epigenetics, playing a critical role in the regulation of gene expression. When present in CpG dinucleotides within promoter regions, 5-Me-dC is typically associated with transcriptional silencing.[1]

The translation of this natural regulatory mechanism into synthetic oligonucleotides has provided researchers and drug developers with a powerful tool to enhance the therapeutic potential and experimental utility of nucleic acid-based molecules. Incorporating 5-Me-dC into synthetic DNA and RNA oligonucleotides imparts several advantageous properties, including increased thermal stability, reduced immunogenicity, and the ability to probe and influence epigenetic machinery. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of 5-Me-dC modified oligonucleotides.

Core Principles and Advantages of 5-Me-dC Modification

The addition of a simple methyl group to the cytosine base brings about significant physicochemical and biological changes in an oligonucleotide's behavior.

Enhanced Thermal Stability and Binding Affinity